3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline
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Overview
Description
3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline can be achieved through a direct reductive amination process. This involves the reaction of 3-chloro-4-fluoroaniline with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is typically carried out in methanol (MeOH) under neutral conditions at room temperature, resulting in the formation of the desired secondary amine .
Chemical Reactions Analysis
3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Reductive Amination: As mentioned earlier, this compound can be synthesized through reductive amination, where aldehydes or ketones react with amines in the presence of a reducing agent.
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride (NaBH4), iodine (I2), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline can be compared with other similar compounds, such as:
3-chloro-4-fluoroaniline: A simpler compound with similar functional groups but lacking the benzodioxole moiety.
7-methoxy-1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents on the aromatic ring.
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline: A compound with similar structure but without the chloro and fluoro substituents.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-19-13-4-9(5-14-15(13)21-8-20-14)7-18-10-2-3-12(17)11(16)6-10/h2-6,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMRXQPJWJIAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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